molecular formula C19H19ClN4O3 B10953259 Ethyl 2-[(3-chloro-2-methylphenyl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-[(3-chloro-2-methylphenyl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B10953259
M. Wt: 386.8 g/mol
InChI Key: FHVPHQQMTGWQEE-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-chloro-2-methylanilino)carbonyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, makes it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of ethyl 2-[(3-chloro-2-methylanilino)carbonyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-chloro-2-methylaniline with ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

Ethyl 2-[(3-chloro-2-methylanilino)carbonyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-[(3-chloro-2-methylanilino)carbonyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular pathways. For example, it may inhibit the activity of kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Ethyl 2-[(3-chloro-2-methylanilino)carbonyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

  • Ethyl 2-[(3-bromo-2-methylanilino)carbonyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
  • Ethyl 2-[(3-fluoro-2-methylanilino)carbonyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

These compounds share a similar core structure but differ in the substituents attached to the aromatic ring. The presence of different substituents can significantly influence their biological activity and chemical reactivity, making each compound unique in its own right .

Properties

Molecular Formula

C19H19ClN4O3

Molecular Weight

386.8 g/mol

IUPAC Name

ethyl 2-[(3-chloro-2-methylphenyl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H19ClN4O3/c1-5-27-19(26)17-11(3)21-16-9-15(23-24(16)12(17)4)18(25)22-14-8-6-7-13(20)10(14)2/h6-9H,5H2,1-4H3,(H,22,25)

InChI Key

FHVPHQQMTGWQEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C(=O)NC3=C(C(=CC=C3)Cl)C)N=C1C)C

Origin of Product

United States

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